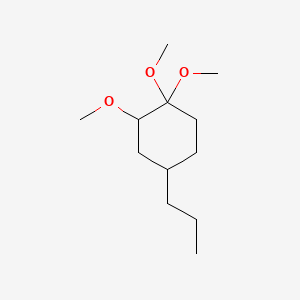
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione (3,3-DMPPD) is a synthetic compound that has been gaining popularity in recent years due to its unique properties and potential applications in scientific research. 3,3-DMPPD is a versatile compound that has been used in a variety of synthetic and biochemical applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes. In addition, 3,3-DMPPD has been studied for its potential therapeutic applications, including as an anti-cancer agent and for its anti-inflammatory effects.
作用机制
The mechanism of action of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione is not well understood. However, it is believed that 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione acts as an inhibitor of enzymes, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). COX is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also important mediators of inflammation. By inhibiting the activity of these enzymes, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione may be able to reduce inflammation in the body.
Biochemical and Physiological Effects
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications, including as an anti-inflammatory agent. In animal studies, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been found to reduce inflammation in the lungs and kidneys. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has also been found to have antioxidant properties, as it has been shown to reduce oxidative stress in cells.
实验室实验的优点和局限性
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is a commercially available compound, which makes it relatively easy to acquire and use in experiments. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione also has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione is a relatively expensive compound, which can make it cost-prohibitive for some experiments.
未来方向
There are several potential future directions for 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione research. One direction is to further study its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Another direction is to further study its potential applications in organic synthesis and metal-catalyzed reactions. In addition, further research could be conducted to explore the potential of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione as an inhibitor of other enzymes, such as proteases. Finally, further research could be conducted to explore the potential of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione as an antioxidant.
合成方法
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione can be synthesized from commercially available starting materials through a simple two-step synthetic process. The first step involves the condensation of 1H-pyrazol-5-ylacetic acid with 3,3-dimethyl-2-pyrrolidinone in the presence of an acid catalyst, such as sulfuric acid, to form 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione. The second step involves the hydrolysis of the resulting product in the presence of a base, such as sodium hydroxide, to form the desired product. The overall yield of this process is typically high, making it a suitable method for synthesizing 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione in large quantities.
科学研究应用
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes. 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has also been studied for its potential therapeutic applications, including as an anti-cancer agent and for its anti-inflammatory effects. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been used in the synthesis of other compounds, such as 2-methyl-1-(1H-pyrazol-5-yl)pyrrolidine-3,4-dione, which has been studied for its potential anti-inflammatory properties.
属性
IUPAC Name |
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2)5-7(13)12(8(9)14)6-3-4-10-11-6/h3-4H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQUMQYZWCESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)


![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)



![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)
![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)